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molecular formula C14H10N2O2 B3323266 N-(4-cyanophenyl)-2-hydroxybenzamide CAS No. 16308-11-5

N-(4-cyanophenyl)-2-hydroxybenzamide

Cat. No. B3323266
M. Wt: 238.24 g/mol
InChI Key: FUAUEJWQTUPNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06664427B1

Procedure details

The 4′-cyano-salicylanilide was prepared by condensing phenyl salicylate with 4-amino-benzonitrile then purified as described in Example 2a. The ligand mixture was then prepared from 4′-cyano-salicylanilide and 1,1′-bi-2-naphthol using the procedure described in Example 5a. 31P NMR (121.77 MHz): several peaks between 116.4-117.7 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:10]C1C=CC=CC=1)(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[NH2:17][C:18]1[CH:25]=[CH:24][C:21]([C:22]#[N:23])=[CH:20][CH:19]=1>>[C:22]([C:21]1[CH:24]=[CH:25][C:18]([NH:17][C:1](=[O:10])[C:2]2[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=2)[OH:4])=[CH:19][CH:20]=1)#[N:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then purified
CUSTOM
Type
CUSTOM
Details
The ligand mixture was then prepared from 4′-cyano-salicylanilide and 1,1′-bi-2-naphthol using the procedure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(NC(C=2C(O)=CC=CC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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